Dicumylmethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25566-92-1 |
|---|---|
Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-propan-2-yl-4-[(4-propan-2-ylphenyl)methyl]benzene |
InChI |
InChI=1S/C19H24/c1-14(2)18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)15(3)4/h5-12,14-15H,13H2,1-4H3 |
InChI Key |
GAVRKMGLLRRNRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Synthesis Methodologies of Dicumylmethane
Established Synthetic Routes to Dicumylmethane
The traditional synthesis of this compound has been accomplished through several reliable methods. These include pathways involving organosilane reductions and other classical organic chemistry reactions, which have been foundational in the production of this compound.
Organosilane Reduction Pathways to this compound
While direct literature on the organosilane reduction pathway to this compound is not abundant, the principles of organosilane chemistry suggest a viable synthetic route from a suitable precursor such as dicumyl ketone. Organosilanes are recognized for their utility as reducing agents in organic synthesis due to the weakly polarized silicon-hydrogen bond, which allows for the transfer of a hydride ion to an electrophilic center. gelest.comorganic-chemistry.org
The general mechanism for the reduction of a ketone using an organosilane involves the activation of the carbonyl group by a Lewis or Brønsted acid, followed by the nucleophilic attack of the hydride from the organosilane. The resulting silyloxyalkane is then hydrolyzed to yield the corresponding alkane. A variety of organosilanes can be employed, with their reactivity and selectivity being tunable by altering the substituents on the silicon atom. e-bookshelf.deresearchgate.net For instance, carbonic anhydrases have been shown to catalyze the enantioselective reduction of ketones with silanes. nih.gov
A plausible reaction scheme for the synthesis of this compound via this pathway is presented below:
Reaction Scheme: Step 1: Activation of Dicumyl Ketone Dicumyl Ketone + Acid Catalyst ⇌ Activated Dicumyl Ketone
Step 2: Hydride Transfer Activated Dicumyl Ketone + Organosilane (e.g., Triethylsilane) → Silyloxy-dicumylmethane intermediate
Step 3: Hydrolysis Silyloxy-dicumylmethane intermediate + H₂O → this compound + Silanol
This method is valued for its mild reaction conditions and the high chemoselectivity often observed with organosilane reagents. gelest.comorganic-chemistry.org
Classical Synthetic Approaches for this compound Production
Classical methods for the synthesis of this compound primarily revolve around Friedel-Crafts alkylation reactions. In this approach, an aromatic substrate is alkylated in the presence of a Lewis acid catalyst. For the synthesis of this compound, cumene (B47948) can be reacted with a suitable alkylating agent.
A common route involves the reaction of cumene with a formaldehyde (B43269) equivalent or a chloromethylating agent in the presence of a strong acid catalyst. The industrial production of cumene itself is a well-established alkylation process where benzene (B151609) is reacted with propylene (B89431) over an acid catalyst. tarjomeplus.com In these processes, the formation of polyisopropylbenzenes as by-products is common, and this compound can be a component of this heavier fraction. exxonmobilchemical.combadgerlicensing.comupm.es
The selection of the catalyst is crucial and has evolved from traditional Lewis acids like aluminum chloride (AlCl₃) and mineral acids to more advanced solid acid catalysts. tarjomeplus.com
Novel Approaches in this compound Synthesis
Recent advancements in chemical synthesis have paved the way for more sustainable and efficient methods for producing this compound. These novel approaches emphasize green chemistry principles and the use of advanced catalytic systems.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the production process. A key aspect of this is the replacement of hazardous and corrosive liquid acid catalysts with solid acid catalysts. iupac.orgrsc.org Solid acids, such as zeolites and sulfonated resins, offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced waste generation. iupac.orgresearchgate.net
The use of these catalysts aligns with the principles of green chemistry by:
Preventing Waste: Reusable catalysts minimize waste.
Atom Economy: Catalytic routes can be designed for high atom economy.
Less Hazardous Chemical Syntheses: Solid acids are generally less corrosive and hazardous than traditional liquid acids. rsc.org
Catalysis: The use of catalytic processes is inherently greener than stoichiometric reactions.
Catalytic Synthesis of this compound
The catalytic synthesis of this compound is closely related to the production of cumene, which has largely transitioned to using zeolite-based catalysts. exxonmobilchemical.comupm.es These solid acid catalysts are highly efficient for the alkylation of aromatic compounds. The synthesis of this compound can be achieved through the catalytic alkylation of cumene.
Table 1: Comparison of Catalysts in Aromatic Alkylation
| Catalyst Type | Advantages | Disadvantages |
|---|---|---|
| Aluminum Chloride (AlCl₃) | High activity | Corrosive, difficult to separate, produces significant waste |
| Solid Phosphoric Acid (SPA) | Lower cost | Lower activity, catalyst leaching, environmental concerns with disposal |
| Zeolites | High activity and selectivity, reusable, non-corrosive, environmentally benign | Higher initial cost, potential for deactivation |
Mechanistic Studies of Emerging Synthetic Routes
While specific mechanistic studies on the synthesis of this compound are not extensively reported, the mechanisms of related aromatic alkylation reactions over solid acid catalysts are well-understood. The reaction proceeds via an electrophilic aromatic substitution mechanism.
The key steps involved are:
Generation of the Electrophile: The alkylating agent is activated by the acid catalyst to form a carbocation or a polarized complex.
Electrophilic Attack: The aromatic ring of the cumene molecule attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).
Deprotonation: A base (which can be another molecule of the aromatic substrate or the catalyst itself) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the this compound product.
The efficiency and selectivity of the catalytic process are influenced by factors such as the acid strength and pore structure of the catalyst, as well as the reaction conditions (temperature, pressure, and reactant concentrations).
Reaction Mechanisms and Pathways Involving Dicumylmethane
Mechanistic Investigations of Dicumyl Peroxide Reactions
The reactions involving dicumyl peroxide are predominantly initiated by the cleavage of the weak oxygen-oxygen single bond, which can occur through thermal or chemical means, leading to the formation of reactive intermediates. These intermediates then dictate the subsequent reaction pathways, which can be broadly categorized as radical or ionic.
The most common reaction pathway for dicumyl peroxide is its thermal decomposition to generate free radicals. This process is central to its application as a polymerization initiator and crosslinking agent. The primary step is the homolytic cleavage of the O-O bond to yield two cumyloxy radicals.
Homolytic Cleavage: (C₆H₅C(CH₃)₂O)₂ → 2 C₆H₅C(CH₃)₂O•
The cumyloxy radicals are highly reactive and can undergo several subsequent reactions:
β-Scission: The cumyloxy radical can undergo fragmentation to produce a methyl radical and acetophenone. This is a significant pathway, especially at higher temperatures. C₆H₅C(CH₃)₂O• → C₆H₅C(=O)CH₃ + •CH₃
Hydrogen Abstraction: The cumyloxy radical can abstract a hydrogen atom from a suitable donor molecule (like a solvent or a polymer chain) to form cumyl alcohol. C₆H₅C(CH₃)₂O• + R-H → C₆H₅C(CH₃)₂OH + R•
The generated methyl radicals are also highly reactive and can initiate polymerization or abstract hydrogen atoms. The interplay between β-scission and hydrogen abstraction is dependent on factors such as temperature and the nature of the surrounding medium.
In the absence of a reactive substrate, the cumyl radicals can also dimerize to form 2,3-dimethyl-2,3-diphenylbutane.
While radical pathways are dominant, dicumyl peroxide can also undergo ionic reactions, particularly in the presence of strong acids. Acid-catalyzed decomposition of dicumyl peroxide proceeds through a different mechanism than thermal decomposition and yields a different set of products.
In the presence of an acid catalyst, such as dodecylbenzenesulfonic acid, dicumyl peroxide can decompose to form α-methylstyrene and phenol (B47542) as the major products. acs.org Research has shown that this reaction proceeds through the intermediacy of cumene (B47948) hydroperoxide. acs.org The reaction exhibits two distinct kinetic regimes with different activation energies at lower and higher temperatures, suggesting a complex mechanism. acs.org At lower temperatures (60-90 °C), the activation energy is approximately 76.9 kJ/mol, while at higher temperatures (90-130 °C), it drops significantly to 8.50 kJ/mol. acs.org
Applications of Dicumylmethane in Advanced Materials Science
Dicumylmethane in Polymer Science and Engineering
The unique molecular architecture of this compound makes it a candidate for developing high-performance polymers with tailored characteristics. Its contributions are notable in the creation of crosslinked materials, the formation of composite structures, and the fine-tuning of polymerization processes to achieve specific material properties.
This compound can serve as a building block in the synthesis of hyper-crosslinked polymers (HCPs). sci-hub.se These materials are characterized by a three-dimensional network structure, high porosity, and significant surface area. jcatalysis.com The synthesis of HCPs often involves Friedel-Crafts alkylation reactions, where an external crosslinker connects aromatic monomers. mt.combeilstein-journals.org In this context, the aromatic rings of a compound like this compound can be linked together by other reagents, creating a rigid, amorphous polymer network. beilstein-journals.org
The principle behind forming these hyper-crosslinked materials is to create a rigid and highly solvated three-dimensional network that exhibits loose chain packing and a high free volume. researchgate.net This structure is responsible for the unique properties of HCPs, including their ability to adsorb various molecules, making them useful in gas storage, separation, and catalysis. sci-hub.sejcatalysis.com The use of aromatic precursors is fundamental to this process, and while simple aromatics are common, more complex structures can be employed to build specific network properties. sci-hub.se The Friedel-Crafts reaction, catalyzed by Lewis acids like aluminum chloride or iron(III) chloride, is a primary method for achieving this extensive crosslinking. mt.comkpi.uasigmaaldrich.com
Polymeric nanocapsules are vesicular systems consisting of a core, which can contain an active substance, surrounded by a polymer shell. nih.govwjarr.com These structures are valuable in fields like pharmaceuticals and agriculture for protecting and controlling the release of encapsulated materials. researchgate.netmdpi.comcore.ac.uk The formation of nanocapsules can be achieved through methods such as interfacial polymerization, where reactive monomers at the interface of an emulsion react to form a polymer membrane. nih.govmdpi.comwikipedia.org
While direct research citing this compound in nanocapsule formation is not prominent, its chemical nature suggests a potential role. As a hydrophobic, aromatic compound, it could theoretically be incorporated into the oil phase or the polymer matrix of nanocapsules. In composite materials, polymers are often blended with other substances to enhance their properties. The incorporation of a rigid molecule like this compound could potentially be explored to modify the mechanical or thermal characteristics of the final composite material. The development of stained polymeric nanocapsules, for instance, has been used to track the behavior of these systems, and the polymer shell plays a crucial role in modulating the release of active ingredients. unesp.br
The properties of a polymer are heavily influenced by the structure of its constituent monomers and the degree of crosslinking. Incorporating bulky and rigid structural units into a polymer chain is a known strategy for enhancing thermal stability and modifying mechanical properties. mdpi.comnjtd.com.ngresearchgate.netnih.gov The two cumyl groups in this compound provide significant steric hindrance and rigidity.
When used as a monomer or crosslinking agent in polymerization, this compound would introduce these bulky groups into the polymer network. This can restrict the mobility of polymer chains, leading to an increase in the glass transition temperature (Tg) and improved thermal stability under inert or oxidative conditions. mdpi.comtainstruments.com For example, research on thermoplastic polyurethanes has shown that the structure of the diisocyanate component significantly influences thermal stability. mdpi.com Similarly, the integration of this compound's rigid structure into a polymer backbone would be expected to yield materials with higher thermal resistance compared to those made with more flexible aliphatic linkers.
This compound in Elastomer Modification and Curing
In the field of elastomers, this compound is distinct from the more commonly used dicumyl peroxide, which is a well-known radical initiator for vulcanization. researchgate.netakrochem.com While dicumyl peroxide decomposes at high temperatures to generate free radicals that crosslink polymer chains, this compound does not function as a primary curing agent. uni-wuppertal.de
However, this compound can be considered for other roles in elastomer modification, such as a plasticizer or a co-agent. chemceed.comspecialchem.com Plasticizers are added to elastomers to increase flexibility, improve processing, and lower the glass transition temperature. chemceed.comspecialchem.comnordmann.globalctg-praha.cz Given its aromatic nature, this compound could potentially act as a secondary plasticizer or processing aid in certain polymer systems.
Co-agents are often used in peroxide curing systems to enhance the efficiency of the crosslinking reaction and improve the final properties of the vulcanizate, such as tensile strength and adhesion. researchgate.netpentasil.euutwente.nl These polyfunctional molecules participate in the reaction to create more stable or a higher density of crosslinks. pentasil.eu While traditional co-agents are typically multifunctional acrylates or similar reactive molecules, the potential for other organic molecules to influence the curing process is an area of ongoing research.
This compound in Specialty Chemical Synthesis and Industrial Processes
This compound serves as a specialty chemical in various industrial applications due to its specific physical and chemical properties. It is recognized as an aromatic hydrocarbon with applications beyond polymer synthesis. specialchem.com
One documented use is as a component in penetrant fluids for capillary luminescent flaw detection, a form of non-destructive testing (NDT). cantera.orgiaea.orgnexxis.com.ausentin.aiitu.edu.trpipa.com.au In this application, the fluid's physical properties, such as viscosity and wetting ability, are critical for it to penetrate surface-breaking defects in materials.
Additionally, this compound has been studied for its potential use in environmental applications. Research has evaluated its capacity as an organic liquid for absorbing sulfur dioxide (SO2), suggesting its utility in developing new processes for removing pollutants from flue gases. specialchem.com Its role in specialty chemical synthesis also includes its formation as a byproduct in certain organic reactions, such as the reduction of benzyl (B1604629) alcohol. kpi.ua
The thermodynamic properties of this compound have been a subject of research, with studies measuring its critical temperature and pressure, which are essential data for designing and optimizing industrial processes. cantera.org
Table of Thermodynamic Properties for this compound
| Property | Value | Source |
| Critical Temperature | Measured | cantera.org |
| Critical Pressure | Measured | cantera.org |
| SO2 Affinity | Evaluated | specialchem.com |
Degradation Pathways and Environmental Fate of Dicumylmethane
Thermal Decomposition Mechanisms of Dicumylmethane
Table 1: Potential Thermal Decomposition Products of this compound Analogs
| Analogous Compound | Decomposition Temperature | Potential Products |
|---|
Note: This data is for a structural analog and is intended to be illustrative of potential degradation pathways.
Oxidative Degradation Pathways of this compound
Oxidative degradation involves the reaction of a compound with oxidizing agents, such as atmospheric oxygen. The presence of tertiary benzylic hydrogens in the this compound structure suggests a susceptibility to autoxidation. This process would likely initiate with the abstraction of a hydrogen atom from one of the tertiary carbons, forming a relatively stable tertiary benzylic radical. This radical can then react with molecular oxygen to form a peroxy radical. The subsequent reactions of the peroxy radical can lead to the formation of hydroperoxides, which can further decompose to form a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. The aromatic rings themselves can also be subject to oxidative cleavage under more aggressive conditions, leading to a more complete breakdown of the molecule.
Photodegradation Processes of this compound
Photodegradation occurs when a molecule absorbs light energy, leading to its decomposition. The aromatic rings in this compound are expected to absorb ultraviolet (UV) radiation. This absorption of energy can excite the molecule to a higher energy state, potentially leading to the homolytic cleavage of the carbon-carbon bonds. The weakest bonds, such as the ones connecting the cumyl groups to the central methane (B114726) carbon, would be the most likely to break, generating cumyl and substituted benzyl (B1604629) radicals. These radicals can then undergo a variety of secondary reactions, including recombination, disproportionation, and reaction with oxygen to form oxygenated photoproducts. Studies on the photodegradation of dibenzoylmethanes, for example, have shown the formation of arylglyoxals and benzils as degradation products, indicating that complex rearrangements and reactions can occur following photoexcitation. nih.gov
Biodegradation Studies of this compound in Environmental Systems
Biodegradation is the breakdown of organic matter by microorganisms. While specific studies on the biodegradation of this compound are scarce, research on the biodegradation of n-alkylbenzenes provides a relevant model. nih.gov The general pathway for the microbial degradation of alkylbenzenes involves the oxidation of the alkyl side chain. nih.gov For this compound, it is plausible that microorganisms would initiate degradation by oxidizing one of the cumyl groups. This could proceed through a mechanism analogous to the β-oxidation of fatty acids, where the alkyl chain is sequentially shortened. nih.gov This process would likely lead to the formation of intermediates such as phenylacetic acid and benzoic acid, which can then be further metabolized by microorganisms through central metabolic pathways. nih.gov The branched nature of the cumyl groups in this compound might result in a slower rate of biodegradation compared to linear alkylbenzenes.
Table 2: Potential Biodegradation Intermediates of this compound Based on Alkylbenzene Analogs
| Initial Compound Type | Primary Degradation Pathway | Key Intermediates |
|---|
Note: This data is based on the biodegradation of analogous n-alkylbenzene compounds and suggests a potential pathway for this compound.
Advanced Analytical Methodologies for Dicumylmethane Characterization
Spectroscopic Techniques in Dicumylmethane Analysis
Spectroscopy provides invaluable insights into the molecular structure and vibrational properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum of this compound, the protons on the aromatic rings and the aliphatic bridge exhibit characteristic chemical shifts. The methyl protons of the cumyl groups typically appear as a singlet, while the methine proton gives rise to a septet. The aromatic protons produce a more complex multiplet pattern in the downfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the methyl carbons, the quaternary carbons of the cumyl groups, the methine carbon, and the various aromatic carbons. The chemical shifts of these carbons are indicative of their local electronic environment.
Table 1: Illustrative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.6 | Singlet | Methyl Protons (-CH₃) |
| ¹H | ~4.1 | Septet | Methine Proton (-CH) |
| ¹H | ~7.2-7.3 | Multiplet | Aromatic Protons (Ar-H) |
| ¹³C | ~30 | Quartet | Methyl Carbons (-CH₃) |
| ¹³C | ~42 | Singlet | Quaternary Carbons (C(CH₃)₂) |
| ¹³C | ~50 | Doublet | Methine Carbon (-CH) |
| ¹³C | ~126-148 | Multiple Signals | Aromatic Carbons (Ar-C) |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can aid in structural confirmation. When coupled with techniques like gas chromatography (GC-MS), it becomes a powerful tool for identifying this compound in complex mixtures. libretexts.org
In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern is also characteristic. Common fragmentation pathways may involve the loss of a methyl group (CH₃) or a larger fragment corresponding to a cumyl group. The analysis of these fragments provides further evidence for the proposed structure.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the this compound molecule. These techniques are useful for identifying the functional groups present.
The IR spectrum of this compound will exhibit characteristic absorption bands. These include C-H stretching vibrations for both the aliphatic and aromatic portions of the molecule, as well as C=C stretching vibrations within the aromatic rings. The pattern of overtone and combination bands in the fingerprint region can also be used for identification.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic |
Raman spectroscopy provides similar but often complementary information. For example, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum than in the IR spectrum.
Chromatographic Separations for this compound and its Derivatives
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its derivatives and other impurities. scioninstruments.com
Gas chromatography (GC) is a high-resolution separation technique well-suited for the analysis of volatile compounds like this compound. libretexts.orgmastelf.com In GC, the sample is vaporized and transported through a column by an inert carrier gas. mastelf.com The separation is based on the differential partitioning of the components between the stationary phase in the column and the mobile gas phase. scioninstruments.com
GC is widely used to determine the purity of this compound samples. scioninstruments.com By analyzing the resulting chromatogram, the presence of impurities can be detected and quantified. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. scioninstruments.com The area of the peak in the chromatogram is proportional to the amount of the compound present. scioninstruments.com
The progress of reactions involving this compound can be monitored using GC. researchgate.net For instance, in the synthesis of related compounds, GC can track the consumption of reactants and the formation of products. researchgate.net
High-performance liquid chromatography (HPLC) is another powerful separation technique that is particularly useful for less volatile compounds or those that are thermally unstable. mastelf.comopenaccessjournals.com HPLC separates components of a mixture dissolved in a liquid solvent. shimadzu.comwikipedia.org This is achieved by pumping the liquid sample through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The separation occurs based on the different interactions of the sample components with the stationary phase. shimadzu.comwikipedia.org
HPLC can be employed to separate this compound from its derivatives, which may have different polarities or sizes. Different modes of HPLC, such as normal-phase or reversed-phase, can be utilized depending on the specific separation required. wikipedia.org In normal-phase HPLC, a polar stationary phase and a non-polar mobile phase are used. wikipedia.org Conversely, reversed-phase HPLC, which is more common, uses a non-polar stationary phase and a polar mobile phase.
The choice of detector is crucial in HPLC analysis. UV-Vis detectors are commonly used for aromatic compounds like this compound due to their strong UV absorbance. nih.gov The output of an HPLC analysis is a chromatogram, similar to GC, where retention time and peak area provide qualitative and quantitative information, respectively. openaccessjournals.comshimadzu.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl group |
Advanced Structural Elucidation Techniques for this compound and its Adducts
The definitive identification of this compound and any adducts it may form, for instance during oxidation or in reactions with other molecules, requires a combination of powerful spectroscopic techniques. intertek.com These methods provide detailed information about molecular weight, elemental composition, and the precise arrangement of atoms and functional groups within the molecule.
Mass spectrometry (MS) is another critical technique, used to determine the molecular weight of the compound with high accuracy. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound and its potential adducts. intertek.com For more complex structures or for identifying unknown adducts, tandem mass spectrometry (MS/MS) would be employed. researchgate.net This technique involves isolating the molecular ion of interest, fragmenting it, and then analyzing the resulting fragment ions to piece together the molecular structure. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of volatile and thermally stable compounds. epa.gov
The following table outlines the key techniques that would be applied for the structural elucidation of this compound and its adducts.
| Analytical Technique | Information Provided | Application to this compound/Adducts |
| 1D NMR Spectroscopy | Identifies chemical environments of ¹H and ¹³C atoms. | Determines the number and type of protons and carbons. |
| 2D NMR Spectroscopy | Establishes connectivity between atoms (e.g., H-H, C-H). | Confirms the bonding framework of the molecule. |
| High-Resolution MS | Provides exact molecular weight and elemental formula. | Unambiguously identifies the chemical formula. |
| Tandem MS (MS/MS) | Reveals structural information through fragmentation patterns. | Helps identify the structure of unknown reaction products or adducts. |
| FTIR Spectroscopy | Identifies functional groups present in the molecule. | Confirms the presence of specific chemical bonds. intertek.com |
Microscopic and Imaging Techniques in this compound-Modified Materials
When this compound is used to modify other materials, such as polymers, understanding the resulting morphology and the distribution of the modifier at the micro- and nanoscale is crucial for determining the material's final properties. Advanced microscopic techniques provide high-resolution images of the material's surface and internal structure.
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a material's surface topography. imrtest.com In the context of this compound-modified materials, SEM could be used to visualize how the addition of this compound affects the surface texture and morphology. houstonem.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis, mapping the distribution of elements on the sample surface and confirming the dispersion of this compound within the host material. rockymountainlabs.com
Atomic Force Microscopy (AFM) is another powerful tool for surface characterization, capable of providing three-dimensional topographical images with nanoscale resolution. mccrone.com AFM is particularly useful for characterizing polymer materials. mccrone.com It can be used to measure surface roughness and to distinguish between different components in a polymer blend based on variations in their mechanical properties, such as adhesion and stiffness, through techniques like phase imaging. mccrone.commdpi.com For a this compound-modified polymer, AFM could reveal how the additive is dispersed and whether it forms distinct domains within the polymer matrix. mccrone.com
The table below summarizes the application of these microscopic techniques in the analysis of this compound-modified materials.
| Microscopic Technique | Information Provided | Application in this compound-Modified Materials |
| Scanning Electron Microscopy (SEM) | High-resolution surface topography and morphology. imrtest.com | Visualizing changes in surface structure and texture. houstonem.com |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and distribution mapping. rockymountainlabs.com | Confirming the presence and dispersion of this compound. |
| Atomic Force Microscopy (AFM) | Nanoscale 3D surface topography, roughness, and phase imaging. mccrone.combruker.com | Characterizing the dispersion and morphology of this compound within a matrix and measuring local mechanical properties. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of the internal structure. | Analyzing the internal morphology and phase distribution at the nanoscale. |
Theoretical and Computational Studies of Dicumylmethane
Quantum Chemical Calculations on Dicumylmethane Reactivity
Quantum chemical calculations serve as a powerful tool to investigate the reactivity of molecules by examining their electronic structure and predicting their behavior in chemical reactions. nih.govaps.org These methods can provide detailed insights into reaction mechanisms, transition states, and the energetics of different chemical pathways. aps.org
Electronic Structure Analysis of this compound
The electronic structure of a molecule is fundamental to understanding its chemical properties. Density Functional Theory (DFT) is a common method used for the electronic structure analysis of organic molecules. chemscene.comscholaris.camillersville.edu By applying DFT, one can calculate various molecular properties. For a molecule like this compound, this analysis would involve optimizing its geometry to find the most stable conformation and then computing key electronic descriptors. mdpi.com
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Property | Value | Significance |
| HOMO Energy | - | Indicates electron-donating capability |
| LUMO Energy | - | Indicates electron-accepting capability |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |
| Dipole Moment | - | Indicates the polarity of the molecule |
| Mulliken Atomic Charges | - | Describes the electron distribution among atoms |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can elucidate the step-by-step mechanism of chemical reactions involving this compound, such as its thermal decomposition or its role in polymerization initiation. nih.govsioc-journal.cn Using methods like DFT, researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. aps.org
The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state. nih.gov This information is vital for understanding reaction kinetics. For instance, in the thermal decomposition of this compound, computational models could predict the initial bond-breaking events and the subsequent radical propagation steps. nih.govscirp.org
Molecular Dynamics Simulations of this compound Interactions in Different Media
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. mdpi.comtamu.edu This computational method can be used to understand how this compound interacts with other molecules, such as solvents or polymer chains. An MD simulation calculates the forces between atoms and uses these forces to simulate their motion, providing insights into the dynamic behavior of the system. researchgate.net
For this compound, MD simulations could be employed to study its diffusion in a polymer matrix, its conformation in different solvents, or its interaction with surfaces. These simulations are particularly useful for understanding the macroscopic properties of materials based on their microscopic interactions. researchgate.net The results can help in predicting how this compound would behave as an additive in a polymer system, for example, in terms of its dispersion and effect on the polymer's mechanical properties.
Computational Catalysis Studies Involving this compound Systems
While no specific computational catalysis studies involving this compound are prominently reported, this area of research would investigate how catalysts can influence reactions involving this compound. For example, if this compound were to be synthesized or modified using a catalyst, computational methods could be used to understand the catalytic mechanism. nih.gov
DFT calculations can model the interaction of this compound with a catalyst's active site, helping to explain how the catalyst lowers the activation energy of a reaction. This can aid in the design of more efficient catalysts for specific chemical transformations. rsc.org
Predictive Modeling for this compound Behavior in Polymerization Processes
Predictive modeling, often employing machine learning (ML) techniques, is increasingly used in polymer science to forecast the outcomes of polymerization reactions and the properties of the resulting polymers. Current time information in Bangalore, IN.nih.govnih.gov For a compound like this compound, which can be involved in polymerization, predictive models could be developed to understand its influence on the process.
By training a model on experimental data, it is possible to predict how variables such as the concentration of this compound, temperature, and monomer type affect outcomes like polymerization rate, molecular weight distribution, and polymer architecture. Current time information in Bangalore, IN.nih.govnist.gov These models can significantly accelerate the development of new polymer materials by reducing the need for extensive trial-and-error experimentation. nih.gov For example, a model could predict the crosslinking density achieved when using this compound as a crosslinking agent under various conditions. chemrxiv.org
Dicumylmethane Derivatives and Analogues in Research
Synthesis and Characterization of Dicumylmethane Derivatives
The synthesis of this compound derivatives, while not extensively documented in dedicated studies, can be achieved through established organic chemistry methodologies applicable to diarylmethanes. These methods primarily involve creating new carbon-carbon bonds to link aromatic rings.
Synthesis Methodologies:
A principal route for synthesizing diarylmethanes and their derivatives is the Friedel-Crafts reaction . wikipedia.org This reaction involves two main types: alkylation and acylation. wikipedia.org For a compound like this compound, a related synthesis involves the alkylation of benzene (B151609) with propene to form cumene (B47948) (isopropylbenzene), a key industrial process. numberanalytics.comwikipedia.org Derivatives of this compound could be synthesized by using substituted benzene or cumene as starting materials.
A more contemporary and versatile approach for creating diarylmethanes involves a two-step process:
Friedel-Crafts Acylation: This step involves reacting an aromatic compound with an acyl chloride or carboxylic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) to form a diarylketone. nih.govnih.govlibretexts.org
Reduction: The carbonyl group (C=O) of the resulting diarylketone is then reduced to a methylene (B1212753) group (CH₂). This reduction can be accomplished using various reagent systems, such as TiCl₄/NaBH₄ or InCl₃/Al/BF₃·OEt₂. nih.govnih.gov
Another powerful method for synthesizing both symmetrical and unsymmetrical diarylmethanes is the Suzuki-Miyaura cross-coupling reaction . acs.org This modern technique involves the reaction of air-stable diborylmethane with various aryl bromides in the presence of a palladium catalyst, offering a convenient path to a wide range of functionalized diarylmethanes. acs.org This method is particularly useful for creating derivatives that are difficult to synthesize regioselectively using the traditional Friedel-Crafts approach. acs.org
Characterization Techniques:
Once synthesized, the precise structure and purity of this compound derivatives are confirmed using a suite of spectroscopic and analytical techniques. mdpi.comukm.my
| Technique | Purpose | Typical Observations for this compound Derivatives |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule. chemmethod.comjmchemsci.com | Characteristic absorption peaks for C-H bonds in aromatic rings (Ar-H), C-H bonds in alkyl groups (sp³ C-H), and aromatic C=C bond stretching. mdpi.com Additional peaks would appear if functional groups (e.g., -OH, -NO₂) were added. |
| Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework. mdpi.comjmchemsci.com | ¹H-NMR spectra would show distinct signals for the aromatic protons and the aliphatic protons of the cumyl groups. ¹³C-NMR would confirm the number of unique carbon environments in the aromatic rings and the side chains. ukm.my |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. ukm.my | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the synthesized derivative, helping to confirm its elemental composition. ukm.my |
These characterization methods are essential for verifying the successful synthesis of the target derivative and ensuring its purity for further studies. mdpi.comukm.my
Structure-Activity Relationships in this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for establishing how a molecule's chemical structure correlates with its biological activity or physical properties. jove.com Such studies involve synthesizing a series of analogues by making systematic changes to a lead compound and evaluating how these modifications affect a specific outcome.
While specific SAR studies focused exclusively on this compound analogues are not prominent in the literature, the principles can be applied. An SAR study on this compound analogues would involve modifying its core structure to observe resulting changes in reactivity or other properties.
Hypothetical Modifications and Expected Effects:
| Substituent Type | Example Groups | Expected Effect on Aromatic Ring Reactivity | Rationale |
| Electron-Donating Groups (Activating) | -OH, -NH₂, -OR (alkoxy), -CH₃ (alkyl) | Increase reactivity towards electrophilic substitution. libretexts.org | These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more attractive to electrophiles. They typically direct new substituents to the ortho and para positions. libretexts.orglibretexts.org |
| Electron-Withdrawing Groups (Deactivating) | -NO₂ (nitro), -CN (cyano), -CF₃, -CO₂R (ester) | Decrease reactivity towards electrophilic substitution. libretexts.org | These groups pull electron density away from the aromatic ring, making it less nucleophilic. They generally direct incoming electrophiles to the meta position. libretexts.org |
| Halogens (Weakly Deactivating) | -F, -Cl, -Br, -I | Decrease reactivity slightly but still direct to ortho and para positions. | Halogens are electronegative, withdrawing electron density via the sigma bond (inductive effect), but their lone pairs can donate electron density through resonance. The inductive effect is stronger, causing deactivation, but the resonance effect dictates the ortho/para direction. libretexts.org |
An SAR study would quantify these effects, potentially leading to the development of this compound analogues with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or altered chemical reactivity.
Comparative Studies with Related Aromatic Hydrocarbons and Their Reactivity
The chemical reactivity of an aromatic hydrocarbon is a measure of how readily it undergoes reactions, particularly electrophilic aromatic substitution. openaccessjournals.comchandra-asri.com The substituents attached to the aromatic ring play a crucial role in determining this reactivity. vedantu.com Comparing this compound to simpler, related aromatic hydrocarbons like benzene and cumene provides insight into the effect of its structure.
Aromatic hydrocarbons react via electrophilic substitution, where an electrophile attacks the electron-rich benzene ring. quora.com The rate of this reaction is highly dependent on the electron density of the ring.
Benzene: This is the parent aromatic hydrocarbon. It serves as a baseline for reactivity. openaccessjournals.com
Cumene (Isopropylbenzene): The isopropyl group is an alkyl group. Alkyl groups are electron-donating and are considered "activating" substituents. vedantu.com They increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. jove.com
This compound: This molecule can be viewed as two cumene units linked by a methylene bridge. The presence of two activating cumyl groups would be expected to make the aromatic rings in this compound significantly more reactive than those in a single cumene molecule or benzene.
Systematic reactivity comparisons can be made using competitive reactions like Friedel-Crafts acylation or nitration, where different aromatic compounds compete for a limited amount of reagent. rsc.org
Comparative Reactivity Table:
| Compound | Structure | Activating Groups | Expected Relative Reactivity Towards Electrophilic Substitution |
| Benzene | C₆H₆ | None | Baseline (1) |
| Cumene | C₉H₁₂ | One Isopropyl Group | More reactive than benzene. tardigrade.in |
| This compound | C₁₉H₂₄ | Two Cumyl Groups | Significantly more reactive than both benzene and cumene. |
This trend shows that the progressive addition of activating alkyl groups substantially increases the reactivity of the aromatic rings towards electrophilic attack. Therefore, this compound is expected to be a highly reactive compound in the context of electrophilic aromatic substitutions compared to its less substituted counterparts.
Future Research Directions and Emerging Trends for Dicumylmethane
Innovations in Dicumylmethane Synthesis and Application Methodologies
Recent research has led to novel and more efficient methods for synthesizing this compound. A significant advancement is the development of a one-step synthesis process that utilizes a KU-23 sulfo-cation-exchange resin as a catalyst. This method has demonstrated high yields, reaching between 82% and 86%, marking a substantial improvement in production efficiency.
| Synthesis Method | Catalyst | Reported Yield (%) | Key Advantages |
| One-Step Synthesis | KU-23 Sulfo-cation-exchange Resin | 82-86 | High efficiency, simplified process |
These innovations in synthesis are crucial for making this compound more economically viable and accessible for a broader range of applications.
Challenges and Opportunities in this compound Research for Sustainable Technologies
The growing interest in this compound is accompanied by a set of challenges and opportunities related to its role in sustainable technologies.
Opportunities:
The primary opportunity lies in its potential as a sustainable alternative to conventional and often more hazardous chemicals. Its application in halogen-free flame retardants addresses significant health and environmental concerns associated with traditional flame retardants. By enhancing the properties of bioplastics like PLA, this compound can contribute to the broader adoption of renewable and biodegradable materials, thus supporting a circular economy.
Challenges:
The biodegradability and long-term environmental fate of this compound and the polymers it is incorporated into are yet to be fully understood. Research is needed to ensure that its use does not lead to unforeseen environmental consequences. Furthermore, the cost-effectiveness of using this compound as a polymer additive on a large industrial scale needs to be thoroughly assessed to ensure its economic viability as a sustainable solution.
Finally, the recyclability of polymers containing this compound presents another challenge. For these materials to be truly sustainable, efficient recycling processes must be developed to recover and reuse the polymer and the additive, minimizing waste and conserving resources. Addressing these challenges through further research and development will be crucial for establishing this compound as a key component in the advancement of sustainable technologies.
Q & A
Q. How should ecotoxicological studies evaluate this compound’s environmental persistence in aquatic systems?
- Methodological Answer : Conduct OECD 301F biodegradability tests (28-day incubation, activated sludge inoculum). Quantify half-life (t₁/₂) via LC-MS/MS. For bioaccumulation potential, measure octanol-water partition coefficients (log P) experimentally (shake-flask method) and compare with EPI Suite predictions .
Methodological Best Practices
- Data Presentation : Include raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials, adhering to FAIR principles .
- Statistical Validation : Report confidence intervals (95%) for kinetic studies and use R² values for linear regressions in yield optimization .
- Ethical Reporting : Disclose all negative results (e.g., failed catalytic conditions) to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
